molecular formula C7H16ClNO B1492358 2-(Oxan-3-yl)ethan-1-amine hydrochloride CAS No. 98430-08-1

2-(Oxan-3-yl)ethan-1-amine hydrochloride

Cat. No. B1492358
CAS RN: 98430-08-1
M. Wt: 165.66 g/mol
InChI Key: JVXYQEGYWUJRSK-UHFFFAOYSA-N
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Description

“2-(Oxan-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It belongs to the class of drugs known as monoamine oxidase inhibitors. The compound is stored at 4 degrees Celsius and is available in liquid form .


Molecular Structure Analysis

The molecular weight of “2-(Oxan-3-yl)ethan-1-amine hydrochloride” is 165.66 g/mol. The InChI code for the compound is 1S/C7H15NO/c8-4-3-7-2-1-5-9-6-7/h7H,1-6,8H2 .


Physical And Chemical Properties Analysis

The compound has a density of 0.9±0.1 g/cm3, a boiling point of 200.5±13.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.7±3.0 kJ/mol, and the flash point is 74.2±13.1 °C . The compound has an index of refraction of 1.453, a molar refractivity of 37.5±0.3 cm3, and a molar volume of 138.7±3.0 cm3 .

Scientific Research Applications

Oxidation Reactions and Environmental Applications

Oxidation reactions play a critical role in environmental applications, such as the treatment of wastewater and the removal of contaminants. Compounds similar to 2-(Oxan-3-yl)ethan-1-amine hydrochloride may participate in reactions with oxidizing agents like ferrate(VI) and ferrate(V), which are used for the degradation of organic pollutants. Sharma (2013) discusses the kinetics and mechanisms of such oxidation processes, highlighting their importance in environmental remediation efforts (Sharma, 2013).

Metal Ion Interactions and Sorbent Applications

Metal ions can interact with compounds containing amine groups, such as 2-(Oxan-3-yl)ethan-1-amine hydrochloride, through chelation or electrostatic attraction. These interactions are crucial for the development of sorbents used in the decontamination of effluents and the recovery of valuable metals. Guibal (2004) provides an extensive review of how chitosan-based sorbents, which have functional groups similar to those in 2-(Oxan-3-yl)ethan-1-amine hydrochloride, interact with metal ions (Guibal, 2004).

Catalysis and Organic Synthesis

In organic synthesis, the activation and functionalization of C-H bonds are of significant interest. Compounds like 2-(Oxan-3-yl)ethan-1-amine hydrochloride can be used in catalytic processes for the functionalization of saturated C-H bonds. Che et al. (2011) review the use of metalloporphyrin catalysts for such reactions, including amination, which is directly relevant to the chemical properties of 2-(Oxan-3-yl)ethan-1-amine hydrochloride (Che et al., 2011).

Photocatalysis and Energy Applications

Photocatalytic materials are crucial for environmental applications, including water splitting for hydrogen production. Research on photocatalyst materials, such as those that could involve 2-(Oxan-3-yl)ethan-1-amine hydrochloride, highlights the potential for these compounds in energy conversion and environmental remediation. Kudo and Miseki (2009) discuss various photocatalytic materials and their applications in water splitting (Kudo & Miseki, 2009).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H227, H302, H314, and H335, which indicate that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(oxan-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-4-3-7-2-1-5-9-6-7;/h7H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXYQEGYWUJRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-3-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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